molecular formula C9H7BrF2 B3315528 2-Bromo-3-(2,4-difluorophenyl)-1-propene CAS No. 951893-44-0

2-Bromo-3-(2,4-difluorophenyl)-1-propene

Cat. No.: B3315528
CAS No.: 951893-44-0
M. Wt: 233.05 g/mol
InChI Key: UPFUHXXAARLEGU-UHFFFAOYSA-N
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Description

2-Bromo-3-(2,4-difluorophenyl)-1-propene is an organic compound that features a bromine atom and two fluorine atoms attached to a phenyl ring, along with a propene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(2,4-difluorophenyl)-1-propene typically involves the bromination of 3-(2,4-difluorophenyl)-1-propene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound may involve similar bromination reactions but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-(2,4-difluorophenyl)-1-propene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Addition Reactions: The double bond in the propene group can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized to form epoxides or reduced to form alkanes.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Addition Reactions: Halogens (e.g., Br2, Cl2) or hydrogen halides (e.g., HBr, HCl) in inert solvents like dichloromethane.

    Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products Formed:

    Substitution Reactions: Products like 3-(2,4-difluorophenyl)-1-azidopropene or 3-(2,4-difluorophenyl)-1-thiopropene.

    Addition Reactions: Dihalogenated or halohydrin products.

    Oxidation Reactions: Epoxides.

    Reduction Reactions: Alkanes.

Scientific Research Applications

2-Bromo-3-(2,4-difluorophenyl)-1-propene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-(2,4-difluorophenyl)-1-propene in chemical reactions involves the reactivity of the bromine atom and the double bond in the propene group. The bromine atom can act as a leaving group in substitution reactions, while the double bond can participate in addition reactions. The presence of fluorine atoms on the phenyl ring can influence the electronic properties of the compound, making it more reactive towards certain electrophiles and nucleophiles .

Comparison with Similar Compounds

  • 2-Bromo-3-(2,3-difluorophenyl)-1-propene
  • 2-Bromo-3-(3,4-difluorophenyl)-1-propene
  • 2-Bromo-3-(2,5-difluorophenyl)-1-propene

Comparison: Compared to its analogs, 2-Bromo-3-(2,4-difluorophenyl)-1-propene is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can significantly affect the compound’s reactivity and the types of reactions it undergoes. For instance, the 2,4-difluoro substitution pattern may lead to different electronic effects compared to the 2,3- or 3,4-difluoro patterns, influencing the compound’s behavior in nucleophilic substitution and electrophilic addition reactions .

Properties

IUPAC Name

1-(2-bromoprop-2-enyl)-2,4-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2/c1-6(10)4-7-2-3-8(11)5-9(7)12/h2-3,5H,1,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFUHXXAARLEGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=C(C=C(C=C1)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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